molecular formula C22H23N3O2 B6025582 1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol

1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol

Cat. No. B6025582
M. Wt: 361.4 g/mol
InChI Key: ROCGVCRBDSXIBN-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol, also known as MNI-137, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC has been implicated in the development and progression of various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the development of PKC inhibitors like MNI-137 has huge potential in the treatment of these diseases.

Mechanism of Action

1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol exerts its pharmacological effects by inhibiting the activity of PKC enzymes. PKC enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, this compound can modulate these processes and lead to therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types and animal models. It can induce apoptosis and cell cycle arrest in cancer cells, improve insulin sensitivity and glucose uptake in skeletal muscle cells, and protect neurons from oxidative stress and apoptosis. It can also modulate various signaling pathways, including the Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway.

Advantages and Limitations for Lab Experiments

1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol has several advantages for lab experiments. It is a potent and selective inhibitor of PKC enzymes, which makes it a valuable tool for studying the role of PKC in various cellular processes. It has also been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects and mechanisms of action are still being investigated. It also has limited solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for research on 1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and inflammation. Another direction is to further elucidate its mechanisms of action and its effects on various signaling pathways. Additionally, there is a need for the development of more potent and selective PKC inhibitors that can be used in combination with this compound for enhanced therapeutic effects. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound in animal models.

Synthesis Methods

1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol can be synthesized using a multi-step process that involves the reaction of 2-naphthol with piperazine, followed by the reaction with 4-(2-methoxyphenyl)glyoxal to form the imine intermediate. The imine intermediate is then reduced with sodium borohydride to yield this compound.

Scientific Research Applications

1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-27-22-9-5-4-8-20(22)24-12-14-25(15-13-24)23-16-19-18-7-3-2-6-17(18)10-11-21(19)26/h2-11,16,26H,12-15H2,1H3/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCGVCRBDSXIBN-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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